molecular formula C19H25NO4S B1223971 N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine CAS No. 592473-65-9

N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine

Cat. No.: B1223971
CAS No.: 592473-65-9
M. Wt: 363.5 g/mol
InChI Key: DCNGPDPUCQUBES-UHFFFAOYSA-N
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Description

2-[4-(1-Adamantyl)-N-methylsulfonylanilino]acetic acid is a compound that features an adamantane moiety, which is known for its unique cage-like structure. Adamantane derivatives have been widely studied due to their remarkable stability and diverse applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Scientific Research Applications

2-[4-(1-Adamantyl)-N-methylsulfonylanilino]acetic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine typically involves multiple steps, starting with the functionalization of adamantane. One common approach is the radical functionalization of adamantane to introduce the desired substituents . The synthesis may involve the following steps:

    Functionalization of Adamantane: Introduction of a sulfonyl group to the adamantane core.

    Formation of Anilino Derivative: Reaction of the functionalized adamantane with aniline to form the anilino derivative.

    Acetic Acid Introduction: Coupling of the anilino derivative with acetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Adamantyl)-N-methylsulfonylanilino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents.

    Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the adamantane core.

Mechanism of Action

The mechanism of action of N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact effectively with biological membranes and proteins. The sulfonyl group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-Adamantyl)-N-methylsulfonylanilino]acetic acid is unique due to its combination of the adamantane core with a sulfonyl anilino group and acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-25(23,24)20(12-18(21)22)17-4-2-16(3-5-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNGPDPUCQUBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331270
Record name 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

592473-65-9
Record name 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine
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N-[4-(1-Adamantyl)phenyl]-N-(methylsulfonyl)glycine
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